

# Commercial Suppliers and Technical Guide for H-Thr(Me)-OH

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Compound of Interest		
Compound Name:	H-Thr(Me)-OH	
Cat. No.:	B1299812	Get Quote

For researchers, scientists, and professionals in drug development, **H-Thr(Me)-OH**, also known as O-Methyl-L-threonine, is a valuable non-canonical amino acid. Its incorporation into peptides can significantly enhance their pharmacological properties, primarily by increasing enzymatic stability and bioavailability. This technical guide provides an in-depth overview of its commercial availability, synthesis, analytical data, and application in peptide chemistry.

## **Commercial Availability**

**H-Thr(Me)-OH** is available from several commercial chemical suppliers catering to the research and pharmaceutical industries. The table below summarizes key information from some of these suppliers.

Supplier	Catalog Number	Purity	Additional Information
MedChemExpress	HY-W008464	>98%	Provided as a solid.[1]
Aapptec	AHT131	Not specified	Also known as O- Methyl-L-threonine.[2]
Carbolution	CC10198	98%	-

# Synthesis of H-Thr(Me)-OH



While direct, detailed protocols for the synthesis of **H-Thr(Me)-OH** are not extensively published in readily accessible literature, a plausible and effective method involves the selective O-methylation of a suitably protected L-threonine derivative, followed by deprotection. A general two-step procedure is outlined below.

### Experimental Protocol: Synthesis of H-Thr(Me)-OH

Step 1: N-protection of L-threonine

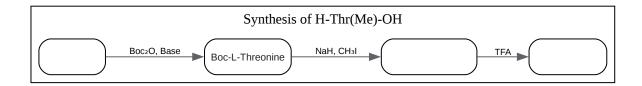
- Dissolve L-threonine in a suitable solvent system, such as a mixture of dioxane and water.
- Add a base, for example, sodium hydroxide, to adjust the pH to approximately 9-10.
- Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in dioxane to the stirred solution at room temperature.
- Maintain the pH at 9-10 by the addition of aqueous sodium hydroxide.
- After the reaction is complete (monitored by TLC), acidify the reaction mixture with a mild acid like citric acid to pH 3-4.
- Extract the product, Boc-L-threonine, with an organic solvent such as ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected amino acid.

Step 2: O-methylation of Boc-L-threonine and Deprotection

- Dissolve Boc-L-threonine in a polar aprotic solvent like anhydrous tetrahydrofuran (THF).
- Cool the solution in an ice bath and add a strong base, such as sodium hydride, portionwise.
- Allow the mixture to stir at 0°C for 30 minutes.
- Add methyl iodide (CH<sub>3</sub>I) dropwise to the reaction mixture.
- Let the reaction warm to room temperature and stir overnight.



- Quench the reaction carefully with water and remove the THF under reduced pressure.
- Extract the O-methylated product with an organic solvent.
- To deprotect the Boc group, dissolve the crude product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
- Stir the solution at room temperature for 1-2 hours.
- Concentrate the solution under reduced pressure to remove the TFA and DCM.
- The resulting crude H-Thr(Me)-OH can be purified by recrystallization or ion-exchange chromatography.



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Figure 1: Synthetic workflow for H-Thr(Me)-OH.

## **Physicochemical and Spectroscopic Data**

The following tables summarize the expected physicochemical and spectroscopic data for **H-Thr(Me)-OH**.

Table 1: Physicochemical Properties



Property	Value
Molecular Formula	C5H11NO3
Molecular Weight	133.15 g/mol
CAS Number	4144-02-9
Appearance	White to off-white solid

Table 2: Predicted <sup>1</sup>H NMR Spectral Data (in D<sub>2</sub>O)

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
α-Н	~3.6 - 3.8	d	~4-5
β-Н	~4.0 - 4.2	dq	~4-5 (d), ~6-7 (q)
у-СНз	~1.2 - 1.4	d	~6-7
O-CH₃	~3.3 - 3.5	S	-

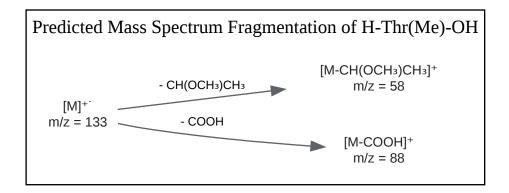
Table 3: Predicted <sup>13</sup>C NMR Spectral Data (in D<sub>2</sub>O)

Carbon	Chemical Shift (ppm)
C=O	~173 - 175
Cα	~60 - 62
Сβ	~75 - 77
Су	~18 - 20
O-CH₃	~58 - 60

## **Mass Spectrometry**

The electron ionization mass spectrum of **H-Thr(Me)-OH** is expected to show a molecular ion peak and characteristic fragmentation patterns.





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Figure 2: Key fragmentations of H-Thr(Me)-OH.

# Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

**H-Thr(Me)-OH** can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols. Due to the potential for steric hindrance from the O-methyl group, optimized coupling conditions may be required.

# Experimental Protocol: SPPS Incorporation of Fmoc-Thr(Me)-OH

- Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.
- Amino Acid Coupling:
  - In a separate vessel, dissolve Fmoc-Thr(Me)-OH (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
  - Allow the mixture to pre-activate for a few minutes.

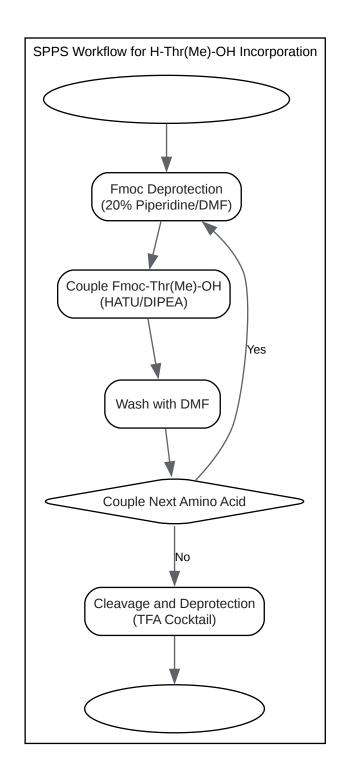






- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
- Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
- Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).





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**Figure 3:** SPPS workflow for peptide synthesis.

# **Impact on Peptide Properties**



The primary motivation for incorporating **H-Thr(Me)-OH** into a peptide sequence is to enhance its stability against enzymatic degradation. The methyl group on the side-chain hydroxyl can sterically hinder the approach of proteases that would otherwise cleave the peptide bond adjacent to the threonine residue.

### **Experimental Protocol: Enzymatic Stability Assay**

- Peptide Incubation: Dissolve the peptide (with and without the Thr(Me) modification) in a
  relevant biological matrix, such as human serum or a specific protease solution (e.g., trypsin,
  chymotrypsin) in a suitable buffer.
- Time Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
- Protein Precipitation: Quench the enzymatic reaction and precipitate proteins by adding a cold organic solvent like acetonitrile containing a small amount of TFA.
- Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
- Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC or LC-MS.
- Data Analysis: Quantify the peak area of the intact peptide at each time point and calculate the peptide's half-life (t<sub>1</sub>/<sub>2</sub>) in the respective medium.

Table 4: Illustrative Comparative Stability of a Model Peptide

Peptide Sequence	Half-life in Human Serum (hours)
Ac-Gly-Ala-Thr-Phe-Gly-NH2	2.5
Ac-Gly-Ala-Thr(Me)-Phe-Gly-NH2	> 24

Note: The data in this table is illustrative and based on the generally observed trend of increased stability with O-methylation.

#### Conclusion



**H-Thr(Me)-OH** is a readily available and valuable tool for medicinal chemists and peptide scientists. Its incorporation into peptide-based drug candidates can significantly improve their metabolic stability, a critical factor for enhancing therapeutic efficacy. The synthetic and analytical protocols outlined in this guide provide a framework for the effective utilization of this non-canonical amino acid in drug discovery and development programs.

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#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
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